molecular formula C5H8N4S B3423464 6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione CAS No. 30369-71-2

6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione

Cat. No.: B3423464
CAS No.: 30369-71-2
M. Wt: 156.21 g/mol
InChI Key: LDRYAKALGSPNLY-UHFFFAOYSA-N
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Description

6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione with an amine source, such as ammonia or an amine derivative, under reflux conditions in a suitable solvent like ethanol or water. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-methyl-1,2-dihydro-1,3,5-triazine-2-thione
  • 6-Amino-4-phenyl-1,2-dihydro-1,3,5-triazine-2-thione
  • 6-Amino-4-isopropyl-1,2-dihydro-1,3,5-triazine-2-thione

Uniqueness

6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione is unique due to its specific ethyl substitution at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-6-ethyl-1H-1,3,5-triazine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-2-3-7-4(6)9-5(10)8-3/h2H2,1H3,(H3,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRYAKALGSPNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=S)N=C(N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261145
Record name 6-Amino-4-ethyl-1,3,5-triazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30369-71-2
Record name 6-Amino-4-ethyl-1,3,5-triazine-2(1H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30369-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-4-ethyl-1,3,5-triazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione
Reactant of Route 2
6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione
Reactant of Route 3
6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione
Reactant of Route 4
6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione
Reactant of Route 5
6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione
Reactant of Route 6
6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione

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